Cas no 1462329-57-2 ((3-Ethyl-2-hydroxyphenyl)boronic acid)

(3-Ethyl-2-hydroxyphenyl)boronic acid 化学的及び物理的性質
名前と識別子
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- (3-ethyl-2-hydroxyphenyl)boronic acid
- (3-Ethyl-2-hydroxyphenyl)boronic acid
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- インチ: 1S/C8H11BO3/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5,10-12H,2H2,1H3
- InChIKey: XBRUEIJCIGVSKC-UHFFFAOYSA-N
- ほほえんだ: OC1C(B(O)O)=CC=CC=1CC
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 140
- トポロジー分子極性表面積: 60.7
(3-Ethyl-2-hydroxyphenyl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR022KXJ-1g |
(3-Ethyl-2-hydroxyphenyl)boronic acid |
1462329-57-2 | 95% | 1g |
$422.00 | 2025-02-13 | |
Aaron | AR022KXJ-500mg |
(3-Ethyl-2-hydroxyphenyl)boronic acid |
1462329-57-2 | 95% | 500mg |
$317.00 | 2025-02-13 |
(3-Ethyl-2-hydroxyphenyl)boronic acid 関連文献
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
(3-Ethyl-2-hydroxyphenyl)boronic acidに関する追加情報
(3-Ethyl-2-hydroxyphenyl)boronic acid and its Significance in Modern Chemical Biology
(3-Ethyl-2-hydroxyphenyl)boronic acid (CAS No. 1462329-57-2) is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by a hydroxyl group and an ethyl substituent on a phenyl ring with a boronic acid moiety, exhibits remarkable potential in various biochemical applications. The boronic acid functional group, in particular, plays a crucial role in its reactivity and utility, making it a valuable tool in the development of pharmaceuticals, materials science, and biotechnology.
The< strong> boronic acid moiety in (3-Ethyl-2-hydroxyphenyl)boronic acid is known for its ability to form stable complexes with diols and other polyhydroxy compounds. This property has been leveraged in the design of innovative cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used in organic synthesis. The compound's ability to participate in these reactions makes it an indispensable intermediate in the synthesis of complex organic molecules, including natural products and drug candidates.
In recent years, (3-Ethyl-2-hydroxyphenyl)boronic acid has been extensively studied for its applications in drug discovery and development. Its structural features allow it to interact with biological targets in a highly specific manner, making it an excellent scaffold for designing novel therapeutic agents. For instance, researchers have explored its potential as a ligand in the development of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The< strong> hydroxyl group and< strong> ethyl substituent contribute to the compound's binding affinity and selectivity, enhancing its efficacy as a pharmacological tool.
The compound's versatility extends beyond pharmaceutical applications. In materials science, (3-Ethyl-2-hydroxyphenyl)boronic acid has been utilized in the development of smart materials that can respond to environmental stimuli. Its ability to form coordination complexes with metal ions has led to the creation of novel catalysts and sensors. These advancements highlight the broad utility of this compound across multiple scientific disciplines.
Recent studies have also demonstrated the importance of (3-Ethyl-2-hydroxyphenyl)boronic acid in bioconjugation techniques. Its boronic acid functionality allows for efficient coupling with biomolecules such as peptides and proteins, facilitating the development of biosensors and diagnostic tools. This capability is particularly valuable in personalized medicine, where precise molecular interactions are essential for accurate disease detection and treatment monitoring.
The< strong> CAS No. 1462329-57-2 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and industrial applications. This standardized naming system is crucial for researchers worldwide to communicate effectively about this molecule's properties and uses. The compound's detailed characterization through spectroscopic methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography has further solidified its role as a key player in modern chemical biology.
In conclusion, (3-Ethyl-2-hydroxyphenyl)boronic acid represents a significant advancement in the field of chemical biology. Its unique structural features and reactivity make it an invaluable asset in drug discovery, materials science, and bioconjugation techniques. As research continues to uncover new applications for this compound, its importance is likely to grow even further. The ongoing exploration of its potential benefits underscores the dynamic nature of chemical biology and the continuous innovation driven by compounds like (3-Ethyl-2-hydroxyphenyl)boronic acid.
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